1-[(4-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-[(4-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a methoxybenzenesulfonyl group attached to a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a fluorobenzene derivative reacts with the quinoline core in the presence of a Lewis acid catalyst.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Sulfonylation: The methoxybenzenesulfonyl group can be introduced via a sulfonylation reaction, where a methoxybenzenesulfonyl chloride reacts with the quinoline derivative in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl and methoxybenzenesulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.
Affecting Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
- 1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
- 1-[(4-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the methoxybenzenesulfonyl group contributes to its solubility and reactivity.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5S/c1-30-18-7-10-20(11-8-18)32(28,29)23-15-26(14-16-3-5-17(25)6-4-16)22-12-9-19(31-2)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRLQKQHBHHKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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